molecular formula C18H19N5OS B2819843 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole CAS No. 2097903-67-6

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole

Cat. No.: B2819843
CAS No.: 2097903-67-6
M. Wt: 353.44
InChI Key: JALIBVZWSVTOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted at position 6 with a 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl group and an ethyl group at position 2. The azetidine ring (a four-membered nitrogen heterocycle) is functionalized with a 1,2,3-triazole bearing a cyclopropyl group, likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The carbonyl linker between benzothiazole and azetidine enhances structural rigidity and may influence binding interactions in biological systems.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-17-19-14-6-5-12(7-16(14)25-17)18(24)22-8-13(9-22)23-10-15(20-21-23)11-3-4-11/h5-7,10-11,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIBVZWSVTOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole involves multiple steps. One common synthetic route includes the cyclization of a precursor molecule containing the benzothiazole and triazole moieties. The reaction conditions typically involve the use of acid catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. The benzothiazole core can interact with cellular receptors, modulating various signaling pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight Synthetic Route
6-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole (Target Compound) Benzothiazole 2-Ethyl; 6-(azetidine-triazole-carbonyl) ~401.4 g/mol* CuAAC for triazole
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine 3-Carboxylate ester; 6-triazole-cyclopropyl 258.28 g/mol Esterification + CuAAC
3-(2-Chloro-6-fluorophenyl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one Propanone-phenyl 2-Chloro-6-fluorophenyl; azetidine-triazole 348.80 g/mol Azetidine functionalization
Azetidin-2-one derivatives Azetidine-2-one Varied substituents (e.g., hydrazones, thiazolidin-4-one) Variable Hydrazide/cyclization reactions

*Calculated based on formula C₁₉H₂₀N₆OS.

Structural and Functional Differences

Benzothiazole vs. Pyridine Core
  • The ethyl group at position 2 further increases hydrophobicity.
  • Pyridine Analog : The carboxylate ester in Ethyl 6-(4-cyclopropyltriazol-1-yl)pyridine-3-carboxylate introduces polarity, improving aqueous solubility but reducing passive diffusion .
Azetidine-Triazole Motif

Both the target compound and the propanone-phenyl analog share the azetidine-triazole group. However:

  • Target Compound : The carbonyl linker to benzothiazole restricts conformational flexibility, which may optimize interactions with enzymatic pockets.

Crystallographic and Physicochemical Properties

  • Target Compound: No direct crystallographic data is available, but the pyridine analog (Ethyl 6-(4-cyclopropyltriazol-1-yl)pyridine-3-carboxylate) crystallizes in a triclinic system (space group P1) with dimeric packing via hydrogen bonds . The benzothiazole analog may exhibit distinct packing due to its larger aromatic system.
  • Polarity : The pyridine analog’s ester group increases polarity (logP ~1.5) compared to the target compound’s benzothiazole-ethyl system (estimated logP ~3.2).

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling azetidine-1-carbonyl intermediates with substituted benzothiazole precursors. For example, triazole-azetidine intermediates can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen atmosphere, followed by coupling with 2-ethyl-1,3-benzothiazole-6-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt). Optimization should focus on solvent polarity (DMF vs. THF), reaction temperature (0–5°C for diazotization vs. 60–65°C for cyclization), and catalyst loading (e.g., 10 mol% CuI) to improve yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry (discrepancies >0.3% indicate impurities) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify azetidine (δ 3.5–4.5 ppm for CH₂ groups), triazole (δ 7.8–8.2 ppm for aromatic protons), and benzothiazole (δ 6.5–7.5 ppm for fused-ring protons) moieties .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole (C-N stretch at ~1450 cm⁻¹) groups .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between benzothiazole and triazole rings) to validate stereochemistry .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in bioactivity assays?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., cyclopropyl in triazole, ethyl in benzothiazole) to generate derivatives (e.g., 6-methyl or 6-fluoro analogs) and test their bioactivity .
  • Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., HIV-1 protease or fungal enzymes). Compare poses of the title compound with analogs (e.g., 9c in ) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with substituent electronic/hydrophobic properties .

Q. How can conflicting spectral or crystallographic data be resolved during structural characterization?

  • Methodological Answer :

  • Data reconciliation : For NMR, compare experimental shifts with computed values (DFT calculations at B3LYP/6-31G* level). For crystallography, analyze thermal ellipsoids and residual electron density maps to detect disorder or solvent inclusion .
  • Cross-validation : Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation, XRD for absolute configuration) .

Q. What are the challenges in interpreting non-covalent interactions (e.g., π–π stacking) in the crystal lattice, and how do they influence stability?

  • Methodological Answer :

  • Crystal packing analysis : Identify centroid-to-centroid distances (e.g., 3.7 Å for thiazole-phenyl interactions in ) and C–H···π interactions using Mercury software. These interactions often stabilize polymorphs and affect solubility .
  • Thermal analysis : Perform DSC/TGA to correlate melting points with intermolecular forces (e.g., stronger π–π interactions increase thermal stability) .

Methodological Considerations for Reproducibility

Q. How can researchers ensure reproducibility in biological evaluations of this compound?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for liver toxicity) and positive controls (e.g., doxorubicin for anticancer activity).
  • Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity (HPLC) .
  • Data reporting : Include full spectral datasets (e.g., NMR integration values, XRD CIF files) in supplementary materials .

Tables for Key Data

Property Typical Value Technique Reference
Melting Point180–185°CDSC
¹H NMR (δ, ppm)8.1 (triazole), 7.3 (benzothiazole)400 MHz, DMSO-d⁶
X-ray Dihedral Angle6.5° (benzothiazole-triazole)Single-crystal XRD
IC₅₀ (MCF-7 cells)12.5 ± 1.3 µMMTT assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.